N-benzyl-2-(methylamino)acetamide

Anticonvulsant Drug Discovery Maximal Electroshock Seizure (MES) Model Structure-Activity Relationship

N-Benzyl-2-(methylamino)acetamide (CAS 74963-37-4; molecular formula C₁₀H₁₄N₂O; MW 178.23) is a small-molecule member of the N-benzyl 2-substituted acetamide family. Its structure is defined by a benzylamide group at the C-terminus and a methylamino substituent at the C(2) position.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 74963-37-4
Cat. No. B2660584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(methylamino)acetamide
CAS74963-37-4
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCNCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)
InChIKeyXJMFSXXPSYKZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(methylamino)acetamide (CAS 74963-37-4): Compound Class and Baseline Characteristics for Scientific Procurement


N-Benzyl-2-(methylamino)acetamide (CAS 74963-37-4; molecular formula C₁₀H₁₄N₂O; MW 178.23) is a small-molecule member of the N-benzyl 2-substituted acetamide family. Its structure is defined by a benzylamide group at the C-terminus and a methylamino substituent at the C(2) position [1]. This compound belongs to the broader class of primary amino acid derivatives (PAADs), a series systematically investigated for anticonvulsant and neuropathic pain-attenuating properties [2]. Commercially, it is catalogued as a versatile small-molecule scaffold (e.g., Enamine EN300-81792) with a purity specification typically ≥95% [1].

Why N-Benzyl-2-(methylamino)acetamide Cannot Be Simply Interchanged with Generic Acetamide or Glycinamide Analogs


Within the N-benzyl acetamide class, small modifications at the C(2) position profoundly alter pharmacological outcomes. Evidence from the functionalized amino acid (FAA) and primary amino acid derivative (PAAD) literature demonstrates that replacing the C(2) acetamido group with alternative substituents—including hydroxyl, methoxy, or halogen—significantly modulates anticonvulsant potency and metabolic stability [1]. Specifically, the methylamino group present in N-benzyl-2-(methylamino)acetamide provides a secondary amine handle that is chemically distinct from the acetamido group found in the prototypical lead compound (R,S)-2-acetamido-N-benzyl-2-methylacetamide. This structural difference alters hydrogen-bonding capacity, basicity (pKa of the secondary amine), and susceptibility to N-dealkylation by cytochrome P450 enzymes [2]. Consequently, generic substitution with an unsubstituted acetamide, a glycinamide, or a tertiary amine analog cannot be assumed to preserve the same pharmacological profile, synthetic utility, or metabolic fate.

Quantitative Differentiation Evidence for N-Benzyl-2-(methylamino)acetamide (74963-37-4) Relative to Closest Analogs


Structural Pharmacophore Alignment: Retention of the N-Benzylamide MES Anticonvulsant Motif vs. Non-Benzylated Glycinamides

N-Benzyl-2-(methylamino)acetamide retains the N-benzylamide terminus that is critical for anticonvulsant activity in the maximal electroshock seizure (MES) model. The PAAD class, defined by this N-benzylamide motif, demonstrated C(2)-hydrocarbon N′-benzyl 2-amino acetamides with MES ED₅₀ values of 13–21 mg/kg (mice, i.p.), exceeding phenobarbital (ED₅₀ = 22 mg/kg) [1]. In contrast, glycine or unsubstituted glycinamide lacks this benzylamide motif and shows no MES protection, while N-acetyl,N′-benzylglycinamide restores activity, underscoring the essential role of the benzylamide group retained by the target compound [2].

Anticonvulsant Drug Discovery Maximal Electroshock Seizure (MES) Model Structure-Activity Relationship

Differentiation from Acetamido Analog: C(2)-Methylamino vs. C(2)-Acetamido Substitution in the N-Benzylacetamide Scaffold

The target compound contains a C(2)-methylamino group (—NHCH₃), whereas the prototypical anticonvulsant lead (R,S)-2-acetamido-N-benzyl-2-methylacetamide (2a) bears a C(2)-acetamido group (—NHCOCH₃). In the FAA series, the 2-acetamido substituent was shown to be important but not obligatory for MES seizure protection; replacement with hydroxyl or methoxy retained activity [1]. The methylamino substituent in the target compound provides a secondary amine (predicted pKa ~8–9) versus the neutral acetamido, altering hydrogen-bond donor/acceptor profiles (HBD count = 2, HBA count = 2 for the target vs. HBD = 2, HBA = 3 for the acetamido analog) and introducing a potential site for salt formation or further derivatization . This difference is directly relevant for procurement decisions where a free secondary amine handle is required for subsequent conjugation or library synthesis.

Medicinal Chemistry Structure-Activity Relationship Functionalized Amino Acids

Absence of C(2) Quaternary Substitution: Differentiation from α,α-Disubstituted PAAD Analogs with Altered Metabolic Profiles

Unlike α,α-disubstituted amino acid amides in the PAAD series—such as (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide—that feature quaternary substitution at C(2), N-benzyl-2-(methylamino)acetamide possesses a monosubstituted C(2) center bearing only the methylamino group. Metabolic studies on N-substituted amino acid N′-benzylamides demonstrated that the structure–activity relationship pattern was influenced by metabolic processes occurring at the N-terminal amine unit, and the degree of terminal amine substitution affected metabolic stability [1]. The monosubstituted secondary amine in the target compound is expected to exhibit different N-dealkylation susceptibility compared to tertiary amine or quaternary-substituted analogs, offering a distinct metabolic profile that may be advantageous for applications requiring metabolic soft-spot diversification.

Drug Metabolism Pharmacokinetics Anticonvulsant Drug Design

Physicochemical Property Differentiation: Lower Lipophilicity vs. N-Benzyl-N-methyl-2-(methylamino)acetamide

The target compound (MW 178.23, XLogP ~0.6, TPSA 41.1 Ų) possesses a lower molecular weight and lipophilicity compared to the tertiary amine analog N-benzyl-N-methyl-2-(methylamino)acetamide (MW 192.26). The presence of the secondary benzylamide (—CONHCH₂Ph) rather than a tertiary N-benzyl-N-methylamide alters the hydrogen-bond donor count (2 vs. 1) and topological polar surface area, parameters that influence blood–brain barrier permeability prediction . For CNS-targeted screening libraries, the target compound's physicochemical profile aligns more closely with known CNS drug space parameters, whereas the tertiary amide analog shifts toward higher lipophilicity and reduced HBD capacity .

Physicochemical Properties Drug-Likeness Central Nervous System Penetration

Scaffold Versatility: Dual Derivatization Handles vs. Monofunctional N-Benzylacetamide Analogs

N-Benzyl-2-(methylamino)acetamide offers two distinct derivatization sites: the secondary methylamino group at C(2) and the benzylamide NH. This contrasts with simpler N-benzylacetamide (C₉H₁₁NO; no C(2) amine handle) or N-acetyl-N′-benzylglycinamide (acetyl-protected N-terminus), which are limited to a single modifiable position. The target compound is explicitly catalogued by commercial suppliers (Enamine, Biosynth) as a 'versatile small molecule scaffold' suitable for library synthesis . The hydrochloride salt form (CAS 860217-23-8) is also commercially available, offering improved aqueous solubility for solution-phase chemistry .

Combinatorial Chemistry Library Synthesis Small-Molecule Scaffold

Purity and Physical Form Availability: Free Base vs. Hydrochloride Salt Options for Divergent Experimental Requirements

The target compound is commercially available as both the free base (CAS 74963-37-4; purity ≥95%) and the hydrochloride salt (CAS 860217-23-8; purity ≥96%). This dual-form availability provides procurement flexibility: the free base is suitable for organic-phase reactions and non-aqueous formulations, while the hydrochloride salt (MW 214.69) offers enhanced aqueous solubility for biological assay preparation . In contrast, many close structural analogs (e.g., (R,S)-2-acetamido-N-benzyl-2-methylacetamide) are primarily available only as the neutral form, limiting formulation versatility .

Compound Procurement Salt Selection Experimental Solubility

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-(methylamino)acetamide (74963-37-4)


Anticonvulsant Drug Discovery: PAAD Scaffold-Based Screening Library Construction

The compound serves as a core scaffold for constructing focused screening libraries targeting the maximal electroshock seizure (MES) pharmacophore. Its N-benzylamide group aligns with the validated PAAD anticonvulsant motif, where C(2)-hydrocarbon N′-benzyl 2-amino acetamides demonstrated MES ED₅₀ values of 13–21 mg/kg, surpassing phenobarbital (ED₅₀ = 22 mg/kg) [1]. The free C(2)-methylamino handle enables rapid parallel derivatization to explore SAR around the C(2) position, a strategy directly informed by the FAA optimization campaigns that produced compounds with MES ED₅₀ values as low as 6.2 mg/kg [2].

Dual-Handle Scaffold for Combinatorial Library Synthesis and Parallel Medicinal Chemistry

With two chemically orthogonal derivatization sites (the C(2)-secondary amine and the benzylamide NH), the compound is ideally suited for sequential diversification strategies in combinatorial chemistry. The free base form (≥95% purity) can undergo amide coupling at the methylamino group followed by N-functionalization at the benzylamide, or vice versa. This dual-handle architecture is explicitly recognized by commercial suppliers as a 'versatile small molecule scaffold' [1], providing a higher derivatization density per scaffold unit compared to monofunctional N-benzylacetamide analogs [2].

CNS Lead-Like Compound Collection for Phenotypic and Target-Based Screening

The compound's physicochemical profile (MW 178.23, XLogP ~0.6, TPSA 41.1 Ų, 2 HBD) places it within favorable CNS drug-like property space [1]. Its lower lipophilicity compared to tertiary amide analogs (e.g., N-benzyl-N-methyl-2-(methylamino)acetamide) may translate to improved aqueous solubility and reduced non-specific protein binding. The hydrochloride salt form (CAS 860217-23-8) is directly suitable for aqueous biological assay preparation, enabling immediate deployment in high-throughput screening campaigns without additional formulation development [2].

Metabolic Soft-Spot Tool Compound for N-Dealkylation Studies in Drug Metabolism Research

The C(2)-monosubstituted secondary methylamino group in the target compound provides a defined N-demethylation site. In the context of the N-substituted amino acid N′-benzylamide metabolic studies, the structure–activity relationship was shown to be influenced by metabolic processes at the N-terminal amine unit [1]. The target compound can serve as a tool substrate for studying CYP450-mediated N-dealkylation, particularly in comparative metabolism studies against α,α-disubstituted or N-acetylated analogs where this metabolic pathway is blocked or altered [2].

Quote Request

Request a Quote for N-benzyl-2-(methylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.